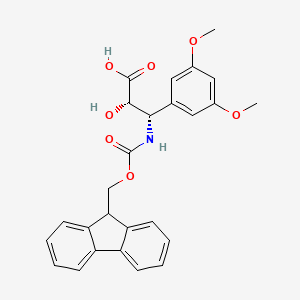

(2S,3S)-3-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(3,5-二甲氧基苯基)-2-羟基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid" is a chiral amino acid derivative that is likely to be of interest due to its enantiomeric purity and potential for incorporation into peptides. This type of compound can be synthesized using enantioselective methods, which are crucial for producing compounds with the desired stereochemistry for biological applications.

Synthesis Analysis

The synthesis of similar chiral amino acid derivatives has been reported in the literature. For instance, the enantioselective synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid is achieved through a Schollkopf synthesis, which involves the coupling of a rearranged ortho-phosphonophenolic side chain with a lithiated bis-lactim ether . This method, which utilizes the Fmoc strategy of solid-phase peptide synthesis, could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a fluorine-protected amino group, a dimethoxyphenyl group, and a hydroxypropanoic acid moiety. The presence of the Fmoc group suggests that this compound could be used in peptide synthesis, as it allows for the protection of the amino group during the synthesis process. The stereochemistry of the compound is also important, as it can significantly influence the biological activity of the compound and its incorporation into larger peptide structures.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The Fmoc group is typically used in peptide synthesis because it can be removed under mild base conditions, allowing for the sequential addition of amino acids. The hydroxypropanoic acid moiety could potentially undergo reactions typical of carboxylic acids and alcohols, such as esterification or oxidation. The dimethoxyphenyl group could be involved in electrophilic aromatic substitution reactions if the protecting groups are removed.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its stereochemistry and functional groups. The presence of multiple chiral centers would result in specific optical rotation values, which could be measured to confirm enantiomeric purity. The compound's solubility would be affected by the presence of the dimethoxyphenyl and Fmoc groups, potentially making it more soluble in organic solvents. The melting point, boiling point, and stability of the compound would also be key physical properties to consider in the context of synthesis and storage.

科学研究应用

有机合成机理见解

研究阐明了木质素酸解过程中 β-O-4 键断裂所涉及的机理,阐明了与 “(2S,3S)-3-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(3,5-二甲氧基苯基)-2-羟基丙酸” 结构类似的化合物的作用。该研究强调了 γ-羟甲基在确定反应途径中的重要性,提示了在木质素增值和可持续化学工艺开发中的潜在应用 横山,2015。

药物合成和生物技术中的应用

与感兴趣的化学结构密切相关的膦酸的合成和功能化因其生物活性特性而被广泛研究,包括药物开发、骨靶向和表面功能化。这强调了结构相似的化合物在增强药物递送系统、医学成像和生物活性材料设计中的潜力 Sevrain 等人,2017。

在生物质转化和可再生化学品中的作用

植物生物质转化为有价值的化学品,包括呋喃衍生物,强调了具有与 “(2S,3S)-3-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(3,5-二甲氧基苯基)-2-羟基丙酸” 相似的官能团的化合物的的重要性。这一研究领域对于单体、聚合物和燃料的可持续生产至关重要,表明此类化合物在绿色化学和生物经济中的更广泛适用性 切尔尼雪夫等人,2017。

生物活性和药理学重要性

对与本化合物功能类似的天然羧酸的研究揭示了它们的抗氧化、抗菌和细胞毒活性。这些发现为该化合物在开发新型治疗剂和抗氧化剂中的潜在用途开辟了道路,突出了其在药物研究中的重要性 Godlewska-Żyłkiewicz 等人,2020。

环境应用和可持续性

氨基酸盐溶液在捕获 CO2 中的有效性提出了一个令人兴奋的应用领域,与环境可持续性和气候变化缓解工作相关。此类研究强调了具有氨基官能团的化合物在应对关键全球挑战(包括温室气体减排和清洁能源技术)中的潜力 张等人,2018。

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO7/c1-32-16-11-15(12-17(13-16)33-2)23(24(28)25(29)30)27-26(31)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXDEUBVTXIELB-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376186 |

Source

|

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

CAS RN |

959581-18-1 |

Source

|

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)